5-(2,4-dichlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(2,4-dichlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of pyrimidoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl derivatives and 2,5-dimethylbenzyl compounds. The key steps may involve:
Formation of the pyrimidoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions.
Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest possible applications in drug design and development.
Medicine
The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research in medicinal chemistry may explore its potential as a therapeutic agent.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-2-[
Properties
Molecular Formula |
C28H27Cl2N3O2S |
---|---|
Molecular Weight |
540.5 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H27Cl2N3O2S/c1-14-5-6-15(2)16(9-14)13-36-27-32-25-24(26(35)33-27)22(18-8-7-17(29)10-19(18)30)23-20(31-25)11-28(3,4)12-21(23)34/h5-10,22H,11-13H2,1-4H3,(H2,31,32,33,35) |
InChI Key |
JOAMSYVIZHLTNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=C(C=C(C=C5)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
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